1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromophenyl azide, which then undergoes cyclization with ethyl cyanoacetate in the presence of a base to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling Reactions: Often require palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed:
Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.
Coupling Products: Complex aromatic compounds with extended conjugation and potential biological activity.
Scientific Research Applications
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid has been explored for its applications in several scientific domains:
Medicinal Chemistry: Investigated as a potential scaffold for developing anticancer, antifungal, and antibacterial agents due to its ability to interact with biological targets.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1,2,4-triazole-3-carboxylic acid
- 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid
- 1-(4-Methylphenyl)-1,2,4-triazole-3-carboxylic acid
Comparison: 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity compared to its chloro, fluoro, and methyl analogs .
Properties
IUPAC Name |
1-(4-bromophenyl)-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPYQXOSEUDVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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